Cas no 39891-79-7 (Methyl 1H-Indene-3-carboxylate)
Methyl 1H-Indene-3-carboxylate Chemical and Physical Properties
Names and Identifiers
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- 1H-Indene-3-carboxylicacid, methyl ester
- Methyl 1H-indene-3-carboxylate
- methyl 3H-indene-1-carboxylate
- MFCD04037885
- A824789
- 3-(Methoxycarbonyl)-1H-indene
- FT-0676930
- DTXSID30375415
- 39891-79-7
- PS-5992
- EN300-3447370
- CS-0211610
- METHYL1H-INDENE-3-CARBOXYLATE
- SCHEMBL4029362
- AKOS006229786
- Methyl 1H-Indene-3-carboxylate
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- MDL: MFCD04037885
- Inchi: 1S/C11H10O2/c1-13-11(12)10-7-6-8-4-2-3-5-9(8)10/h2-5,7H,6H2,1H3
- InChI Key: MLCZDADAEVAQBF-UHFFFAOYSA-N
- SMILES: O(C)C(C1=CCC2C=CC=CC=21)=O
Computed Properties
- Exact Mass: 174.06800
- Monoisotopic Mass: 174.068
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 13
- Rotatable Bond Count: 2
- Complexity: 243
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 26.3Ų
Experimental Properties
- Density: 1.181
- Boiling Point: 291.7 °C at 760 mmHg
- Flash Point: 118.1 °C
- PSA: 26.30000
- LogP: 1.79910
Methyl 1H-Indene-3-carboxylate Security Information
- Hazard Statement: Irritant
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Hazardous Material Identification:
Methyl 1H-Indene-3-carboxylate Customs Data
- HS CODE:2916399090
- Customs Data:
China Customs Code:
2916399090Overview:
2916399090 Other aromatic monocarboxylic acids. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:6.5% general tariff:30.0%
Declaration elements:
Product Name, component content, use to, Acrylic acid\Acrylates or esters shall be packaged clearly
Summary:
2916399090 other aromatic monocarboxylic acids, their anhydrides, halides, peroxides, peroxyacids and their derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:30.0%
Methyl 1H-Indene-3-carboxylate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 023353-1g |
Methyl 1H-indene-3-carboxylate |
39891-79-7 | 95%+ | 1g |
£70.00 | 2022-03-01 | |
| Fluorochem | 023353-5g |
Methyl 1H-indene-3-carboxylate |
39891-79-7 | 95%+ | 5g |
£240.00 | 2022-03-01 | |
| Fluorochem | 023353-10g |
Methyl 1H-indene-3-carboxylate |
39891-79-7 | 95%+ | 10g |
£490.00 | 2022-03-01 | |
| Fluorochem | 023353-25g |
Methyl 1H-indene-3-carboxylate |
39891-79-7 | 95%+ | 25g |
£1221.00 | 2022-03-01 | |
| Alichem | A079000159-5g |
Methyl 1H-indene-3-carboxylate |
39891-79-7 | 95% | 5g |
$828.12 | 2023-09-02 | |
| Alichem | A079000159-10g |
Methyl 1H-indene-3-carboxylate |
39891-79-7 | 95% | 10g |
$1242.18 | 2023-09-02 | |
| Alichem | A079000159-25g |
Methyl 1H-indene-3-carboxylate |
39891-79-7 | 95% | 25g |
$1989.90 | 2023-09-02 | |
| TRC | M223455-100mg |
Methyl 1H-Indene-3-carboxylate |
39891-79-7 | 100mg |
$ 50.00 | 2022-06-04 | ||
| TRC | M223455-500mg |
Methyl 1H-Indene-3-carboxylate |
39891-79-7 | 500mg |
$ 185.00 | 2022-06-04 | ||
| TRC | M223455-1g |
Methyl 1H-Indene-3-carboxylate |
39891-79-7 | 1g |
$ 295.00 | 2022-06-04 |
Methyl 1H-Indene-3-carboxylate Suppliers
Methyl 1H-Indene-3-carboxylate Related Literature
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Youjun He,Jingbi You,Letian Dou,Chun-Chao Chen,Eric Richard,Kitty C. Cha,Yue Wu,Gang Li,Yang Yang Chem. Commun. 2012 48 7616
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Christos L. Chochos,Nikos Tagmatarchis,Vasilis G. Gregoriou RSC Adv. 2013 3 7160
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Christos L. Chochos,Nikos Tagmatarchis,Vasilis G. Gregoriou RSC Adv. 2013 3 7160
Additional information on Methyl 1H-Indene-3-carboxylate
Methyl 1H-Indene-3-carboxylate (CAS No. 39891-79-7): A Comprehensive Overview
Methyl 1H-Indene-3-carboxylate, identified by the Chemical Abstracts Service Number (CAS No.) 39891-79-7, is a significant compound in the realm of organic chemistry and pharmaceutical research. This compound, featuring a carboxylate ester group attached to an indene core, has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The indene structure, characterized by a benzene ring fused with a cyclopentane ring, provides a unique scaffold for further functionalization, making it a valuable intermediate in various chemical syntheses.
The Methyl 1H-Indene-3-carboxylate molecule exhibits interesting chemical properties that make it suitable for a wide range of applications. The presence of the ester group at the third position of the indene ring enhances its reactivity, allowing for further derivatization through nucleophilic acyl substitution or transesterification reactions. These properties have been leveraged in recent studies to develop novel methodologies for constructing complex molecular architectures.
In the context of pharmaceutical research, the Methyl 1H-Indene-3-carboxylate has been explored as a precursor in the synthesis of bioactive molecules. The indene core is known to be present in several natural products and pharmaceuticals, owing to its ability to interact with biological targets in a specific manner. Recent advancements in medicinal chemistry have highlighted the potential of indene derivatives as scaffolds for developing drugs with enhanced efficacy and reduced side effects.
One of the most compelling aspects of Methyl 1H-Indene-3-carboxylate is its role in facilitating cross-coupling reactions, which are fundamental to modern synthetic organic chemistry. The compound can serve as a key intermediate in the preparation of biaryl compounds through Suzuki-Miyaura or Heck couplings. These reactions are pivotal in constructing complex molecules found in many pharmaceuticals and agrochemicals. The ability to efficiently functionalize the indene ring opens up numerous possibilities for designing new compounds with tailored properties.
Recent studies have also demonstrated the utility of Methyl 1H-Indene-3-carboxylate in polymer chemistry. The compound's ability to undergo polymerization reactions has been exploited to create novel materials with unique characteristics. These polymers exhibit enhanced thermal stability and mechanical strength, making them suitable for applications in advanced materials science. The integration of indene-based units into polymer backbones has led to the development of high-performance materials that could revolutionize industries ranging from aerospace to electronics.
The synthesis of Methyl 1H-Indene-3-carboxylate itself is an intriguing process that involves multiple steps, each requiring careful optimization to ensure high yield and purity. Common synthetic routes include Friedel-Crafts acylation followed by esterification or direct esterification of an indene derivative. These methods highlight the importance of understanding reaction mechanisms and transition metal catalysis in achieving efficient synthetic pathways.
In conclusion, Methyl 1H-Indene-3-carboxylate (CAS No. 39891-79-7) is a multifaceted compound with significant implications in both academic research and industrial applications. Its unique structural features and reactivity make it a valuable building block for synthesizing complex molecules, including potential pharmaceuticals and advanced materials. As research continues to uncover new applications for this compound, its importance in the chemical sciences is likely to grow even further.
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